Ethane-1,2-diol;nonanedioic acid
Description
Structure
3D Structure of Parent
Properties
CAS No. |
26760-99-6 |
|---|---|
Molecular Formula |
C11H22O6 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethane-1,2-diol;nonanedioic acid |
InChI |
InChI=1S/C9H16O4.C2H6O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);3-4H,1-2H2 |
InChI Key |
HPXYFPBBKMWIFM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O.C(CO)O |
Related CAS |
26760-99-6 |
Origin of Product |
United States |
Preparation Methods
Esterification-Reduction Method
A patented two-step process for producing ethane-1,2-diol derivatives involves the esterification of α-hydroxy carboxylic acid derivatives followed by in situ reduction. The α-hydroxy carboxylic acid (e.g., glycolic acid) is first esterified with an aliphatic alcohol (e.g., methanol, ethanol) in a protic solvent at 0°C to the solvent’s boiling point, yielding an α-hydroxy carboxylic acid ester. Without isolating the intermediate, sodium borohydride is introduced to reduce the ester to ethane-1,2-diol. This method achieves high yields (85–95%) by avoiding purification steps and leveraging solvent compatibility, typically using methanol or ethanol due to their optimal boiling points (65–78°C) and miscibility with sodium borohydride.
Reaction Conditions and Optimization
-
Temperature : Esterification proceeds at 0–50°C, while reduction occurs at −20–50°C.
-
Solvents : Protic solvents (methanol, ethanol) or hydrous aprotic polar solvents (tetrahydrofuran with water) are critical for stabilizing intermediates.
-
Catalyst : Sodium borohydride is preferred for its selectivity and compatibility with ester functionalities.
This method’s efficiency is attributed to the one-pot strategy, which minimizes side reactions such as over-reduction or ester hydrolysis.
Oxidative Cleavage of Alkenes
Ethane-1,2-diol can also be synthesized via the oxidation of alkenes using cold, dilute potassium manganate(VII) (KMnO₄). For example, ethylene gas reacts with KMnO₄ under acidic conditions to form ethane-1,2-diol. However, this method requires stringent control of temperature (≤10°C) and pH to prevent further oxidation to oxalic acid. Industrial scalability is limited by the need for dilute conditions and the propensity of diols to undergo secondary oxidation.
Synthesis of Nonanedioic Acid (Azelaic Acid)
Ozonolysis of Oleic Acid
The industrial production of azelaic acid predominantly involves the ozonolysis of oleic acid, a C₁₈ unsaturated fatty acid. This method employs tungstic acid (H₂WO₄) as a catalyst and hydrogen peroxide (H₂O₂) as an oxidizing agent in a one-pot reaction. The process occurs at 70°C to balance reaction kinetics and H₂O₂ stability, yielding azelaic acid and pelargonic acid as byproducts.
Process Design and Recovery
-
Reactor Configuration : A continuous-flow system with integrated ethyl acetate extraction separates the aqueous catalyst phase from the organic azelaic acid layer.
-
Catalyst Recycling : Tungstic acid is recovered via hot filtration or cationic exchange resins (e.g., DOWEX-50), achieving >82% recovery rates.
-
Solvent Management : Ethyl acetate is evaporated and condensed for reuse, reducing operational costs.
This method’s scalability is evidenced by its adoption in commercial settings, though energy-intensive steps like solvent evaporation remain challenges.
Bio-Based Enzymatic Synthesis
Recent advances focus on enzymatic routes using lipases to catalyze the polycondensation of azelaic acid with diols (e.g., 1,6-hexanediol). For instance, Candida antarctica lipase B (CAL-B) facilitates the synthesis of biodegradable polyesters under mild conditions (60°C, solvent-free). This method achieves molecular weights up to 15 kDa and polydispersity indices <2.0, making it suitable for biomedical applications.
Comparative Efficiency
| Method | Yield (%) | Temperature (°C) | Catalyst |
|---|---|---|---|
| Ozonolysis | 70–80 | 70 | Tungstic acid |
| Enzymatic | 85–90 | 60 | CAL-B lipase |
Enzymatic synthesis offers superior selectivity and environmental benefits but requires costly enzyme immobilization techniques.
Copolymerization of Ethane-1,2-diol and Azelaic Acid
Polyester Synthesis via Fischer Esterification
The copolymerization of ethane-1,2-diol and azelaic acid produces poly(ethylene azelate), a biodegradable polyester. The Fischer esterification mechanism involves protonation of the carboxylic acid group, nucleophilic attack by the diol, and subsequent water elimination. Sulfuric acid (H₂SO₄) catalyzes the reaction at 120–150°C, achieving esterification efficiencies >90%.
Key Parameters
-
Molar Ratio : A 1:1 stoichiometry of diol to diacid minimizes unreacted monomers.
-
Reaction Time : 6–12 hours for complete conversion, depending on catalyst concentration.
Industrial applications include lubricants and plasticizers, where the copolymer’s low glass transition temperature (−40°C) enhances flexibility.
High-Performance Copolyesters
Advanced copolyesters incorporating aromatic dicarboxylic acids (e.g., terephthalic acid) exhibit enhanced thermal stability. For example, bis(2-hydroxyethyl)azelate (BHEA) synthesized from ethane-1,2-diol and azelaic acid demonstrates melting points up to 85°C, suitable for textile fibers.
Emerging Technologies and Sustainability
Solvent-Free Polycondensation
Recent patents describe solvent-free methods using microwave irradiation to accelerate reaction rates. Azelaic acid and ethane-1,2-diol react within 30 minutes at 100°C, achieving 95% conversion without catalysts. This approach reduces waste and energy consumption, aligning with green chemistry principles.
Chemical Reactions Analysis
Polymerization and Esterification
The ethane-1,2-diol component readily undergoes esterification with diacid chlorides. For example, reaction with azelaic acid dichloride (C₉H₁₄Cl₂O₄) under anhydrous conditions in dichloromethane (DCM) with pyridine yields polyesters. A similar system reported a 40% yield with a number-average molecular weight (Mₙ) of 8.0 kDa .
Reaction Conditions:
-
Solvent: DCM
-
Catalyst: Pyridine (base)
-
Time: 22 hours at room temperature
-
Monomer Ratio: 1:1 (diol : diacid chloride)
The nonanedioic acid moiety can also participate in polycondensation reactions, forming long-chain polyesters or polyamides under heat or catalytic conditions.
Catalytic Hydrogenation and Transfer Hydrogenation
Iron (Fe) complexes with redox-active ligands, such as bis(imino)pyridine, facilitate hydrogenation of carbonyl groups via metal–ligand bifunctional catalysis . While direct studies on ethane-1,2-diol;nonanedioic acid are unavailable, the diol component may act as a hydrogen donor in transfer hydrogenation.
Key Catalysts:
-
Fe-PNNP complexes (1S,2S)-N,N′-bis-[o-(diphenylphosphino)benzylidene]cyclohexane-1,2-diamine
-
Shvo-type complexes
Epoxidation and Electrophilic Pathways
Manganese catalysts enable enantioselective epoxidation of olefins using peracetic acid (AcOOH) or H₂O₂/AcOH, achieving up to 1000 TONs . While the compound itself lacks unsaturation, its diol segment could stabilize transition states in epoxidation reactions involving other substrates.
Acid-Catalyzed Reactions
Nonanedioic acid’s carboxylic acid groups participate in acid-catalyzed condensations , such as:
-
Esterification with alcohols (e.g., methanol) to form dimethyl azelate.
-
Salt formation with bases (e.g., NaOH) to produce disodium azelate.
Hydrogen Abstraction and Oxygen Transfer
Studies on Mn complexes highlight hydrogen-abstraction mechanisms during C–H bond activation. For example, oxygenation of secondary benzylic C–H bonds predominantly forms ketones (up to 154 TONs ) . The diol component may influence solvent polarity or stabilize intermediates.
Electrochemical and Aerobic Catalysis
o-Quinone catalysts enable electrochemical and aerobic oxidation pathways, favoring electrophilic mechanisms (e.g., transamination) . Nonanedioic acid’s electron-withdrawing carboxyl groups could modulate redox potentials in such systems.
Scientific Research Applications
Ethane-1,2-diol and nonanedioic acid have various scientific research applications:
Chemistry: Ethane-1,2-diol is used as a solvent and a reagent in organic synthesis. .
Biology: Ethane-1,2-diol is used as a cryoprotectant in biological research to preserve cells and tissues at low temperatures. .
Medicine: Ethane-1,2-diol is used in the formulation of pharmaceutical products. .
Industry: Ethane-1,2-diol is used as an antifreeze and a coolant in various industrial applications. .
Mechanism of Action
Ethane-1,2-diol exerts its effects through hydrogen bonding and its ability to act as a solvent. It can form hydrogen bonds with water and other polar molecules, which makes it an effective antifreeze and coolant .
Nonanedioic acid exerts its effects through its ability to disrupt microbial cell membranes. It interferes with the synthesis of microbial cell walls, leading to cell lysis and death .
Comparison with Similar Compounds
Structural and Conformational Comparison
Molecular Geometry
- Ethane-1,2-diol : Exhibits a gauche conformation in the liquid phase, stabilized by intramolecular hydrogen bonding between adjacent hydroxyl groups. This conformation dominates even at elevated temperatures .
- Nonanedioic acid: As a linear dicarboxylic acid, its extended carbon chain allows for intermolecular hydrogen bonding between carboxyl groups, leading to crystalline solid structures.
Hydrogen Bonding
- Ethane-1,2-diol forms extensive intermolecular hydrogen-bond networks in liquids, with each molecule interacting with ~3.84 neighboring molecules on average .
- Nonanedioic acid likely forms stronger intermolecular hydrogen bonds due to its carboxyl groups, resulting in higher melting points (106°C vs. -13°C for ethane-1,2-diol).
Physicochemical Properties
Solubility and Solvent Behavior
- Ethane-1,2-diol: Miscible with water and polar solvents. Acts as a hydrogen bond donor (HBD) in DESs, enhancing extraction efficiency for phenolic acids and tannins when paired with choline chloride .
- Nonanedioic acid: Limited solubility in water (2.4 g/L at 20°C) but soluble in organic solvents. Its dicarboxylic structure enables ionic interactions, making it less effective as an HBD in DESs compared to diols.
Acid-Base Properties
- Ethane-1,2-diol : Weak acidity (pKa ~15.1) due to hydroxyl groups. Forms stable complexes with stannate ions via esterification, shifting equilibrium toward di-ester species in NMR studies .
- Nonanedioic acid: Stronger acidity (pKa₁ ~4.5, pKa₂ ~5.4) from carboxyl groups, enabling salt formation and catalysis in esterification reactions.
Coordination Chemistry
- Ethane-1,2-diol chelates metal ions (e.g., Cu²⁺, Sn⁴⁺), facilitating nanoparticle synthesis (e.g., NiMn₂O₄) and stabilizing metal-organic frameworks .
- Nonanedioic acid forms metal carboxylates used in lubricants and corrosion inhibitors, though evidence for such applications is absent in the provided sources.
Industrial and Pharmaceutical Uses
- Ethane-1,2-diol :
- Precursor for nylon-6,9 and plasticizers.
Comparative Data Table
| Property | Ethane-1,2-diol | Nonanedioic Acid |
|---|---|---|
| Molecular Formula | C₂H₆O₂ | C₉H₁₆O₄ |
| Functional Groups | Two -OH groups | Two -COOH groups |
| Melting Point | -13°C | 106°C |
| Solubility in Water | Miscible | 2.4 g/L (20°C) |
| pKa | ~15.1 | ~4.5 (pKa₁), ~5.4 (pKa₂) |
| Key Applications | DESs, antifreeze, chelation | Polymers, cosmetics, pharmaceuticals |
Research Findings and Limitations
- Ethane-1,2-diol’s conformational flexibility and hydrogen-bonding capacity make it superior to propane-1,2-diol and propane-1,3-diol in synthesizing crystalline metal complexes .
- Nonanedioic acid’s applications are inferred from structural analogs (e.g., pentane-1,5-dioic acid in DESs), but direct evidence is lacking in the provided sources .
- Pressure studies on ethane-1,2-diol reveal solvent-dependent aggregation of azo dyes, suppressed in glycols compared to water .
Biological Activity
Ethane-1,2-diol (commonly known as ethylene glycol) and nonanedioic acid (also known as azelaic acid) are two compounds that exhibit various biological activities. This article delves into their individual and combined effects, particularly focusing on their potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Ethane-1,2-diol (C₂H₆O₂) : A colorless, odorless liquid commonly used in antifreeze and as a solvent.
- Nonanedioic Acid (C₉H₁₶O₄) : A dicarboxylic acid that is a key intermediate in the synthesis of various chemicals and has applications in cosmetics and medicine.
1. Antitumor Properties
Research indicates that nonanedioic acid has potential antitumor activity. A study synthesized fatty acid aglycones from glycosides, including nonanedioic acid derivatives, to evaluate their biological activity against cancer cell lines. The results showed that while some derivatives exhibited no inhibitory action against P388 lymphocytic leukemia, others demonstrated varying degrees of antitumor efficacy .
2. Anti-inflammatory Effects
Nonanedioic acid has been recognized for its anti-inflammatory properties. It acts by modulating oxidative stress and reducing tissue damage caused by inflammatory responses. Studies have demonstrated its ability to decrease the production of reactive oxygen species (ROS) generated by neutrophils, thereby mitigating oxidative tissue damage .
3. Cosmetic Applications
Ethane-1,2-diol is often utilized in cosmetic formulations for its skin penetration enhancement properties. It can improve the delivery of active ingredients across the skin barrier, making it beneficial in formulations aimed at treating acne and oily skin conditions .
Case Study 1: Antitumor Activity
A study published in PubMed reported on the synthesis of various fatty acids from nonanedioic acid derivatives. Although the initial findings showed limited antitumor activity, the research paved the way for further exploration into modified structures that could enhance efficacy against specific cancer types .
Case Study 2: Skin Penetration Enhancement
In clinical trials assessing the effectiveness of ethylene glycol in cosmetic products, results indicated significant improvement in the absorption of active ingredients such as salicylic acid when combined with ethane-1,2-diol. This combination was particularly effective in treating acne due to its ability to reduce sebum production and enhance drug delivery .
Research Findings
Q & A
Basic Research Questions
Q. How is ethane-1,2-diol utilized in experimental models of urolithiasis, and what metabolic pathways contribute to nephrotoxicity?
- Methodological Answer : Ethane-1,2-diol is administered orally (e.g., 1% in drinking water for 28 days) to induce calcium oxalate (CaOx) deposition in rodent kidneys. Its metabolism involves hepatic conversion to glycolaldehyde, glycolic acid, and oxalic acid via alcohol dehydrogenase and subsequent oxidases. Oxalic acid chelates calcium, forming insoluble CaOx crystals, mimicking human lithiasis. Researchers should monitor urine volume, serum bicarbonate, and oxidative stress markers (e.g., glutathione levels) to assess nephrotoxicity. Co-administration of protective agents (e.g., plant extracts) can modulate metabolic pathways and antioxidant responses .
Q. What are the standard protocols for synthesizing polyesters like PET using ethane-1,2-diol and nonanedioic acid (or terephthalic acid)?
- Methodological Answer : Polyethylene terephthalate (PET) synthesis involves direct esterification of ethane-1,2-diol with terephthalic acid or ester interchange with its dimethyl ester. Acid catalysts (e.g., benzenesulphonic acid) are used under reflux. Key parameters include maintaining stoichiometric ratios, controlling reaction temperature (typically 150–250°C), and characterizing oligomer formation via viscosity measurements. For structural validation, NMR and IR spectroscopy confirm ester bond formation and polymer chain length .
Q. How can spectroscopic techniques confirm the structure of ethane-1,2-diol derivatives in synthetic chemistry?
- Methodological Answer : Synthesized derivatives (e.g., hydroxyl ethanal hydrazones or thiadiazolyl ethers) are analyzed using elemental analysis, IR (to identify functional groups like -OH or C=O), and NMR (¹H and ¹³C) to confirm stereochemistry and substitution patterns. For example, (1R,2R)-1,2-bis-thiadiazolyl derivatives show distinct NMR shifts for hydroxyl groups (δ 4.5–5.0 ppm) and aromatic protons in coupled systems .
Advanced Research Questions
Q. How do variations in catalyst concentration and micellar environments affect the oxidation kinetics of ethane-1,2-diol?
- Methodological Answer : In chromic acid oxidation, phenanthroline (phen) acts as a promoter, forming a Cr(VI)-phen complex that undergoes nucleophilic attack by ethane-1,2-diol. Under pseudo-first-order conditions, kinetic studies vary [phen], [H⁺], and [Cr(VI)] to determine rate laws. Micellar catalysis (e.g., using TX-100) enhances reaction rates by stabilizing intermediates. Data analysis involves comparing rate constants (k) from UV-Vis spectroscopy or conductometry and proposing ternary complex mechanisms .
Q. What methodologies address contradictions in metabolic outcomes (e.g., bicarbonate levels) between ethane-1,2-diol-induced animal models and human clinical cases?
- Methodological Answer : Rodent models often show elevated serum bicarbonate due to low-dose ethane-1,2-diol favoring CO₂ elimination, whereas high doses in humans cause metabolic acidosis from glycolic acid accumulation. Researchers should compare species-specific metabolic flux using isotopic tracing (¹⁴C-ethane-1,2-diol) and measure renal oxalate excretion via ion chromatography. Dose-response studies (0.5–2% ethane-1,2-diol) can identify thresholds for acidosis .
Q. How can empirical models predict dissociation constants of weak electrolytes in ethane-1,2-diol–solvent mixtures across temperatures?
- Methodological Answer : For picric acid in ethane-1,2-diol–water or –2-methoxyethanol systems, conductometric data at varying temperatures (-10–80°C) are fitted to equations like ln K = a₀ + a₁T + a₂/T + a₃ ln T. Three-dimensional plots of K(T, χ) (where χ is solvent composition) predict dissociation behavior. Validation involves comparing extrapolated K values in pure water with theoretical data .
Q. What experimental designs resolve isotopic labeling ambiguities in ethane-1,2-diol synthesis pathways?
- Methodological Answer : To trace oxygen sources in ethane-1,2-diol (e.g., from KMnO₄ vs. H₂O in ethene oxidation), mass spectrometry analyzes isotopic peaks (e.g., m/z 62 for ¹⁶O vs. m/z 64 for ¹⁸O). Kinetic isotope effects (KIEs) and fragmentation patterns differentiate between oxygen incorporation pathways. Control experiments with ¹⁸O-labeled water or KMnO₄ isolate contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
